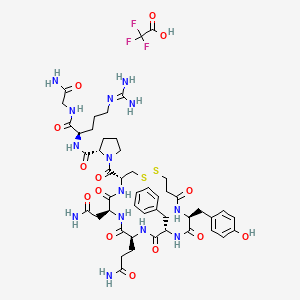
Pitavastatin (calcium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pitavastatin (calcium salt) is a member of the statin class of medications, which are used to lower cholesterol levels in the blood. It is specifically an inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the first step of cholesterol synthesis. This compound was patented in 1987 and approved for medical use in 2003 . It is commonly used to treat hypercholesterolemia and to prevent cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pitavastatin (calcium salt) can be synthesized through several methods. One common method involves the use of dehydrated alcohol and sodium hydroxide solution, followed by the addition of calcium chloride solution. The reaction is carried out at room temperature, resulting in the formation of pitavastatin calcium . Another method involves the use of tetrahydrofuran and hydrochloric acid, followed by the addition of tertiary butyl amine and ethyl acetate to obtain the final product .
Industrial Production Methods: In industrial settings, the production of pitavastatin (calcium salt) often involves high-performance liquid chromatography (HPLC) for the separation and purification of the compound. The use of a mixture of acetonitrile, water, and tetrahydrofuran as the mobile phase has been optimized for the best peak quality .
Chemical Reactions Analysis
Types of Reactions: Pitavastatin (calcium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s stability and efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving pitavastatin (calcium salt) include acetonitrile, water, tetrahydrofuran, hydrochloric acid, and sodium hydroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving pitavastatin (calcium salt) include its various isomers and derivatives, which are used in different pharmaceutical formulations .
Scientific Research Applications
Pitavastatin (calcium salt) has a wide range of scientific research applications. In medicine, it is used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . In biology, it is studied for its effects on cholesterol metabolism and its potential role in preventing atherosclerosis . In chemistry, it is used as a model compound for studying the inhibition of hydroxymethylglutaryl-coenzyme A reductase . Additionally, it has applications in the pharmaceutical industry for the development of new lipid-lowering drugs .
Mechanism of Action
Pitavastatin (calcium salt) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a crucial step in the synthesis of cholesterol. By inhibiting this enzyme, pitavastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol and very low-density lipoprotein cholesterol in the blood . This mechanism helps in reducing the risk of cardiovascular diseases .
Comparison with Similar Compounds
Pitavastatin (calcium salt) is often compared with other statins such as atorvastatin, pravastatin, rosuvastatin, fluvastatin, and lovastatin. Unlike other statins, pitavastatin is not metabolized by the hepatic cytochrome CYP3A4 isoenzyme, which reduces the risk of drug-drug interactions . It also has a similar or greater effect on lowering low-density lipoprotein cholesterol and is not associated with glucose metabolism impairment, making it a suitable option for patients with diabetes . Additionally, pitavastatin has been shown to increase high-density lipoprotein cholesterol levels more effectively than some other statins .
List of Similar Compounds:- Atorvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Lovastatin
Properties
Molecular Formula |
C25H23CaFNO4+ |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+2/p-1/b12-11+;/t18-,19-;/m1./s1 |
InChI Key |
VSQHXQMFUCHGBD-NRFPMOEYSA-M |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-N,N-dimethyl-3-[5-[3-(2-methylcyclohexyl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]furan-2-yl]prop-2-enamide](/img/structure/B10824083.png)
![N-(3-acetamidophenyl)-2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B10824091.png)

![methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B10824096.png)
![7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10824098.png)


![(Z)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine](/img/structure/B10824112.png)


![3-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10824142.png)


